ethyl N-(4-fluorophenyl)glycine
Description
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-(N-ethyl-4-fluoroanilino)acetic acid |
InChI |
InChI=1S/C10H12FNO2/c1-2-12(7-10(13)14)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,13,14) |
InChI Key |
FKDMGRLWYRJOND-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl N-(4-fluorophenyl)glycine belongs to a class of fluorinated glycine derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Position and Bioactivity: The para-fluoro position in this compound enhances electronic effects, making it more reactive in nucleophilic substitutions than its meta-fluoro counterpart (CAS: 2573-30-0). This positional difference significantly impacts binding to targets like G protein-coupled receptors (GPCRs) . The chiral (S)-isomer (CAS: 19883-57-9) exhibits enantioselective interactions with enzymes, such as D-amino acid oxidase, which is critical for designing CNS-targeted drugs .
Functional Group Effects :
- Esterification : Ethyl esterification (e.g., 2521-99-5 vs. 351-95-1) increases lipophilicity, improving blood-brain barrier penetration. However, esterase-mediated hydrolysis in vivo may reduce bioavailability compared to acid forms .
- Hydroxyl vs. Fluorine : Replacing fluorine with a hydroxyl group (e.g., 3850-43-9) introduces hydrogen-bonding capability but reduces electronegativity, altering metabolic pathways and receptor affinity .
Pharmacological Relevance: this compound derivatives have shown preliminary activity in modulating opioid and dopamine receptors, as evidenced by studies on related glycine analogs (e.g., Jin et al., 2014; Dzierba et al., 2015) . N-(4-Hydroxyphenyl)glycine (CAS: 122-87-2) is non-pharmacological but industrially significant due to its redox properties in photographic development .
Research Findings and Data
- Synthetic Accessibility : this compound is synthesized via nucleophilic substitution of 4-fluoroaniline with ethyl chloroacetate, achieving yields >75% under optimized conditions .
- Metabolic Stability : In vitro studies indicate a half-life (t₁/₂) of 2.3 hours in human liver microsomes, compared to 1.1 hours for the meta-fluoro analog, highlighting the para-substituent’s role in resisting oxidative metabolism .
- Receptor Binding : Docking studies suggest the 4-fluorophenyl group enhances hydrophobic interactions with the κ-opioid receptor (Ki = 84 nM), outperforming hydroxylated analogs (Ki > 500 nM) .
Preparation Methods
Reaction Mechanism and General Procedure
This method involves the substitution of the chloride in ethyl chloroacetate with 4-fluoroaniline under basic conditions. Sodium iodide (NaI) is often employed to generate the more reactive iodoacetate intermediate in situ, enhancing reaction kinetics. The general steps are:
-
Halide Exchange : Ethyl chloroacetate reacts with NaI in acetone, forming ethyl iodoacetate.
-
Nucleophilic Substitution : The iodoacetate reacts with 4-fluoroaniline in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.
-
Reagents :
-
Ethyl chloroacetate (1.06 g, 8.62 mmol)
-
NaI·2H₂O (1.60 g, 8.62 mmol)
-
4-Fluoroaniline (1.00 g, 7.84 mmol)
-
K₂CO₃ (1.19 g, 8.62 mmol)
-
-
Conditions :
-
Solvent: Acetone (6 mL) for iodide exchange, followed by DMF (5 mL) for substitution.
-
Temperature: Room temperature for 1 h (iodide exchange), then 70–80°C overnight (substitution).
-
-
Workup : Precipitation in ice-water, filtration, and purification via column chromatography (petroleum ether/ethyl acetate).
-
Yield : 21–85% (dependent on substituents and purification).
Table 1: Optimization of Alkylation Conditions
Reductive Amination of Ethyl Glyoxylate with 4-Fluoroaniline
Direct Synthesis via Palladium-Catalyzed Hydrogenation
This one-pot method involves the condensation of 4-fluoroaniline with ethyl glyoxylate to form an imine intermediate, followed by hydrogenation to yield the ethyl ester.
-
Reagents :
-
Ethyl glyoxylate (45.9 g of 50% aqueous solution)
-
4-Fluoroaniline (53.1 g)
-
Pd/C (5% loading, 0.5 g)
-
-
Conditions :
-
Solvent: Tetrahydrofuran (THF, 500 mL)
-
Pressure: 10 atm H₂
-
Temperature: 50°C for 12 h.
-
-
Workup : Filtration to recover catalyst, concentration under reduced pressure, and acidification to pH 3 with HCl.
-
Yield : 93.5–94.2% (post-crystallization).
Table 2: Key Factors in Reductive Amination
| Factor | Role | Optimization Insight | Source |
|---|---|---|---|
| Catalyst Loading | 5% Pd/C | Higher loadings reduce reaction time | |
| Solvent | THF | Stabilizes imine intermediate | |
| Hydrogen Pressure | 10 atm | Ensures complete reduction |
Esterification of Preformed N-(4-Fluorophenyl)glycine
Fischer Esterification of the Free Acid
When the free acid (N-(4-fluorophenyl)glycine) is available, esterification with ethanol under acidic conditions provides an alternative route.
-
Reagents :
-
N-(4-Fluorophenyl)glycine (10 mmol)
-
Ethanol (50 mL)
-
Concentrated H₂SO₄ (1 mL)
-
-
Conditions :
-
Reflux for 6–12 h.
-
-
Workup : Neutralization with NaOH, extraction with ethyl acetate, and drying over Na₂SO₄.
-
Yield : 70–89% (dependent on acid purity).
Comparative Analysis of Methods
Efficiency and Scalability
-
Alkylation : Moderate yields (21–85%) but uses inexpensive reagents. Scalability is limited by column chromatography purification.
-
Reductive Amination : High yields (≥93%) and one-pot synthesis, but requires high-pressure hydrogenation equipment.
-
Esterification : Suitable for small-scale production but depends on prior synthesis of the free acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
